(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide
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Overview
Description
(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N’-nitropiperazine-1-carboximidamide is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N’-nitropiperazine-1-carboximidamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.
Piperazine Derivative Formation: The piperazine ring is introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the pyridine and piperazine derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis to enhance yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N’-nitropiperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, (E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N’-nitropiperazine-1-carboximidamide is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their functions.
Medicine
The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N’-nitropiperazine-1-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring with chlorine and trifluoromethyl substitutions.
N-methylpiperazine: Contains the piperazine ring with a methyl substitution.
Uniqueness
(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N’-nitropiperazine-1-carboximidamide is unique due to the combination of its structural elements. The presence of both the pyridine and piperazine rings, along with the specific substitutions, gives it distinct chemical and biological properties that are not found in simpler analogs.
This detailed article provides a comprehensive overview of (E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N’-nitropiperazine-1-carboximidamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H14ClF3N6O2 |
---|---|
Molecular Weight |
366.73 g/mol |
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide |
InChI |
InChI=1S/C12H14ClF3N6O2/c1-17-11(19-22(23)24)21-4-2-20(3-5-21)10-9(13)6-8(7-18-10)12(14,15)16/h6-7H,2-5H2,1H3,(H,17,19) |
InChI Key |
ULJWNRPILIIUJZ-UHFFFAOYSA-N |
Isomeric SMILES |
CN/C(=N\[N+](=O)[O-])/N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Canonical SMILES |
CNC(=N[N+](=O)[O-])N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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